3-Fluorophenylacetonitrile, with the chemical formula and CAS number 501-00-8, is an organic compound characterized by a phenyl group substituted with a fluorine atom and an acetonitrile functional group. This compound appears as a clear colorless to pale yellow liquid and has a molecular weight of approximately 135.14 g/mol. It is soluble in various organic solvents and has a boiling point that varies depending on the specific conditions of measurement, generally around 200 °C .
3-Fluorophenylacetonitrile is an organic compound with the chemical formula C₈H₆FN. It is a white to pale yellow liquid with a boiling point of 230°C. The synthesis of 3-fluorophenylacetonitrile has been reported in several scientific publications, and various methods exist, including Sandmeyer reaction, nucleophilic substitution, and Sonogashira coupling [, , ].
While the specific research applications of 3-fluorophenylacetonitrile are not extensively documented, its chemical structure suggests potential uses in various scientific fields:
Several methods exist for synthesizing 3-Fluorophenylacetonitrile:
3-Fluorophenylacetonitrile is utilized primarily in:
Interaction studies involving 3-Fluorophenylacetonitrile focus on its reactivity with biological molecules and other chemical species. These studies are essential for understanding its potential therapeutic applications and environmental impact. Preliminary data suggest that it may interact with enzymes or receptors involved in metabolic pathways, but comprehensive studies are required to elucidate these interactions fully .
Several compounds exhibit structural similarities to 3-Fluorophenylacetonitrile. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 2-(3-Fluorophenyl)acetonitrile | 501-00-8 | 0.97 | Different positional isomer affecting reactivity |
| 2-(5-Fluoro-2-methylphenyl)acetonitrile | 80141-97-5 | 0.97 | Contains a methyl group influencing solubility |
| 2-(3-Fluoro-5-methylphenyl)acetonitrile | 518070-21-8 | 0.97 | Additional methyl group alters sterics |
| 2-(3,5-Difluorophenyl)acetonitrile | 122376-76-5 | 0.94 | Presence of two fluorine atoms enhances lipophilicity |
| 2-(3,4-Difluorophenyl)acetonitrile | 658-99-1 | 0.91 | Dual fluorination may increase reactivity |
Each of these compounds shares structural characteristics with 3-Fluorophenylacetonitrile but differs in terms of substituent positions and types, which can significantly affect their chemical behavior and biological activity.
Irritant